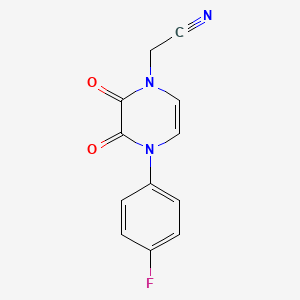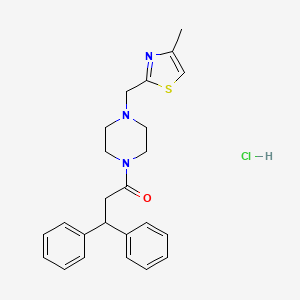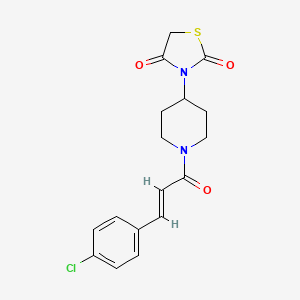
(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-(3-(4-chlorophenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as CP-609,754, is a small molecule inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a protein responsible for the reuptake of glycine, an important neurotransmitter in the central nervous system. CP-609,754 has been shown to have potential therapeutic applications in the treatment of schizophrenia and other neurologic disorders.
Applications De Recherche Scientifique
Antimicrobial Activity
A significant area of research for thiazolidine-2,4-dione derivatives is their antimicrobial activity. For instance, Prakash et al. (2011) synthesized a series of thiazolidine-2,4-dione compounds demonstrating substantial antibacterial activity against gram-positive bacteria and notable antifungal activity (Prakash et al., 2011). Similarly, Jat et al. (2006) and Derkach et al. (2016) synthesized derivatives of thiazolidine-2,4-dione with demonstrated antimicrobial properties, including activity against various bacterial and fungal strains (Jat et al., 2006; Derkach et al., 2016).
Anticancer Activity
Thiazolidine-2,4-dione derivatives are also explored for their potential in cancer treatment. Kumar and Sharma (2022) reported the synthesis of indole derivatives showing anticancer activity (Kumar & Sharma, 2022). In addition, a study by Chagas et al. (2017) demonstrated that certain thiazolidine-2,4-dione compounds exhibited cytotoxic activity and selectivity, indicating their potential as antitumor agents (Chagas et al., 2017).
Anti-inflammatory Properties
The synthesis of thiazolidine-2,4-dione derivatives has also been linked to anti-inflammatory properties. Ma et al. (2011) synthesized compounds based on thiazolidine-2,4-dione that inhibited the production of nitric oxide and other inflammatory mediators, showing potential for treating inflammatory diseases (Ma et al., 2011).
Antidiabetic Agents
Kadium et al. (2022) focused on synthesizing novel thiazolidine-2,4-dione derivatives as antidiabetic agents, highlighting the compound's ability to reduce blood glucose levels (Kadium et al., 2022).
Propriétés
IUPAC Name |
3-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-4-1-12(2-5-13)3-6-15(21)19-9-7-14(8-10-19)20-16(22)11-24-17(20)23/h1-6,14H,7-11H2/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSVUXWVTBDINF-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2356402.png)
![5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2356403.png)
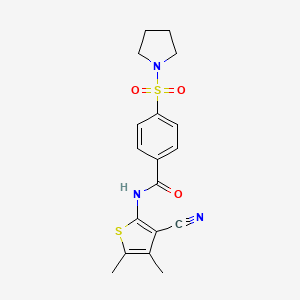
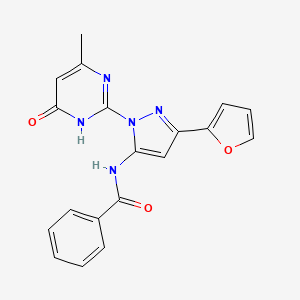
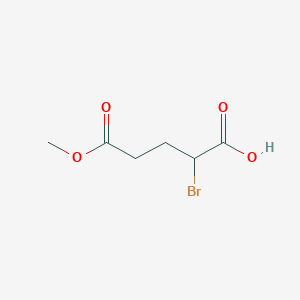
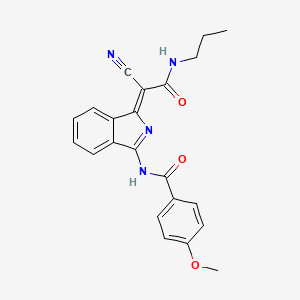
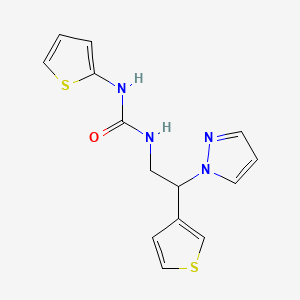
![8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2356414.png)

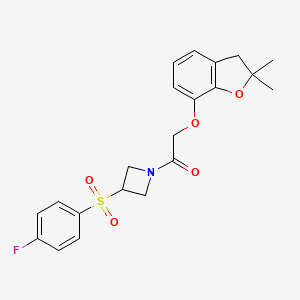
![2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2356420.png)

